Sulfaethoxypyridazine

Catalog No.
S592505
CAS No.
963-14-4
M.F
C12H14N4O3S
M. Wt
294.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulfaethoxypyridazine

CAS Number

963-14-4

Product Name

Sulfaethoxypyridazine

IUPAC Name

4-amino-N-(6-ethoxypyridazin-3-yl)benzenesulfonamide

Molecular Formula

C12H14N4O3S

Molecular Weight

294.33 g/mol

InChI

InChI=1S/C12H14N4O3S/c1-2-19-12-8-7-11(14-15-12)16-20(17,18)10-5-3-9(13)4-6-10/h3-8H,2,13H2,1H3,(H,14,16)

InChI Key

FFJIWWBSBCOKLS-UHFFFAOYSA-N

SMILES

CCOC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N

Synonyms

Sulfanilamido-6-ethoxy-3-pyridazine; N1-(6-Ethoxy-3-pyridazinyl)sulfanilamide; Cysul; 4-amino-N-(6-ethoxy-3-pyridazinyl)benzenesulfonamide

Canonical SMILES

CCOC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N

Antibacterial Activity:

Sulfaethoxypyridazine is a sulfonamide antibiotic. These antibiotics work by inhibiting the growth of bacteria by interfering with their folic acid synthesis. Folic acid is essential for bacterial growth and reproduction. Sulfaethoxypyridazine has been shown to be effective against a wide range of bacteria, including:

  • Escherichia coli
  • Salmonella spp.
  • Shigella spp.
  • Staphylococcus aureus

Research on Specific Applications:

While not currently used in human medicine due to the availability of safer and more effective antibiotics, sulfaethoxypyridazine remains a subject of research in specific contexts:

  • Veterinary medicine: It is still used in some countries for the treatment of bacterial infections in animals, such as coccidiosis in poultry and calves.
  • Combination therapy: Research is ongoing to explore the potential benefits of combining sulfaethoxypyridazine with other antibiotics to combat antibiotic resistance.
  • Antimicrobial activity beyond bacteria: Some studies suggest potential activity against protozoan parasites like Toxoplasma gondii, the causative agent of toxoplasmosis.

Sulfaethoxypyridazine is a sulfonamide compound characterized by its chemical formula C12H14N4O3SC_{12}H_{14}N_{4}O_{3}S and a molecular weight of approximately 294.33 g/mol. It is known scientifically as 4-amino-N-(6-ethoxypyridazin-3-yl)benzenesulfonamide, and it features a pyridazine ring substituted with an ethoxy group and a sulfonamide moiety. This compound is primarily utilized in veterinary medicine, demonstrating effectiveness against various bacterial infections, particularly those caused by Escherichia coli in livestock and poultry .

Sulfaethoxypyridazine acts as a bacteriostatic antibiotic by inhibiting bacterial folate synthesis. Folate is a crucial vitamin for bacterial growth and reproduction. The drug binds competitively to the enzyme dihydropteroate synthase, preventing the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a necessary intermediate in folate biosynthesis. This ultimately halts bacterial growth and replication.

Sulfaethoxypyridazine can cause adverse effects in animals, including nausea, vomiting, diarrhea, and allergic reactions.

  • Toxicity: The exact toxicity data for sulfaethoxypyridazine is limited. However, studies suggest a moderate level of toxicity, with the LD50 (lethal dose for 50% of the population) in rats ranging from 1500 to 3000 mg/kg.
  • Flammability: Sulfaethoxypyridazine is likely not highly flammable but may burn if exposed to high temperatures or open flames.
  • Reactivity: No specific data on reactivity is available, but sulfaethoxypyridazine may react with strong acids or bases.
Typical of sulfonamides, including:

  • Acid-Base Reactions: The sulfonamide group can act as a weak acid, donating protons under certain conditions.
  • Substitution Reactions: The amino group on the benzene ring can participate in electrophilic aromatic substitution, allowing for further functionalization.
  • Hydrolysis: The compound may hydrolyze under acidic or basic conditions, potentially leading to the formation of sulfanilamide and other derivatives .

Sulfaethoxypyridazine exhibits antibacterial activity, particularly against Gram-negative bacteria, including strains of E. coli. Its mechanism of action involves the inhibition of bacterial folic acid synthesis by competing with para-aminobenzoic acid for the active site of dihydropteroate synthase. This inhibition disrupts nucleic acid synthesis and ultimately leads to bacterial cell death. The compound has been noted for its long-acting properties, making it suitable for treating infections in veterinary applications .

The synthesis of sulfaethoxypyridazine typically involves the following steps:

  • Formation of the Pyridazine Ring: The initial step may involve the reaction of hydrazine derivatives with appropriate carbonyl compounds to form pyridazine intermediates.
  • Sulfonamidation: The introduction of the sulfonamide group is achieved by reacting the pyridazine derivative with sulfanilamide or a similar sulfonamide precursor.
  • Ethylation: The ethoxy group is introduced through an alkylation reaction using ethyl halides in the presence of a base .

Sulfaethoxypyridazine is primarily used in veterinary medicine as an antibiotic to treat bacterial infections in animals, particularly in poultry and livestock. Its effectiveness against specific pathogens makes it valuable in agricultural settings to prevent and control infections that can affect animal health and productivity . Additionally, it has been studied for potential applications in human medicine, although its primary use remains in veterinary contexts.

Research indicates that sulfaethoxypyridazine can interact with various drugs, affecting their efficacy and metabolism. Notable interactions include:

  • Insulin Glulisine: Co-administration may increase the risk or severity of hypoglycemia.
  • Benzylpenicillin: Sulfaethoxypyridazine may reduce the excretion rate of Benzylpenicillin, leading to higher serum levels.
  • Other Antidiabetic Agents: The therapeutic efficacy of drugs like Acarbose and Albiglutide can be enhanced when used alongside sulfaethoxypyridazine .

Several compounds share structural similarities with sulfaethoxypyridazine, primarily within the sulfonamide class. Here are some notable examples:

Compound NameStructure TypeUnique Features
SulfanilamideBasic sulfonamideFirst discovered sulfonamide; broad-spectrum antibiotic.
SulfamethoxazoleSulfonamide with methoxy groupUsed extensively in human medicine; synergistic effects with trimethoprim.
SulfadiazineSulfonamide with diazine structureCommonly used for treating bacterial infections in both humans and animals.
TrimethoprimDihydrofolate reductase inhibitorOften combined with sulfamethoxazole for enhanced antibacterial activity.

Sulfaethoxypyridazine's unique structure, featuring an ethoxy-substituted pyridazine ring, distinguishes it from other sulfonamides by providing specific antibacterial properties against certain pathogens that may not be as effectively targeted by its analogs .

Competitive Inhibition of Dihydropteroate Synthase

Sulfaethoxypyridazine competitively inhibits dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate biosynthesis. The drug structurally mimics p-aminobenzoic acid (PABA), the natural substrate of DHPS, by featuring a sulfonamide group that occupies the PABA-binding pocket. Crystallographic studies reveal that the ethoxypyridazine moiety extends into a hydrophobic cleft formed by conserved loop structures (loop1 and loop2) of DHPS, which stabilize substrate binding during catalysis [1].

The inhibition mechanism follows an S~N~1 reaction pathway, where DHPS first cleaves pyrophosphate from 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate (DHPP), generating a cationic pterin intermediate. Sulfaethoxypyridazine’s sulfonamide group then competes with PABA for nucleophilic attack on this intermediate, preventing the formation of 7,8-dihydropteroate [1]. Magnesium ions (Mg²⁺) play a critical role in this process by ordering the loop1-loop2 substructure and stabilizing the transition state [1].

Table 1: Impact of DHPS Mutations on Substrate Binding

MutationDHPP Binding AffinitypABA Binding AffinityCatalytic Efficiency (k~obs~)
Wild-TypeHighHigh100%
F33AUnaffectedReduced12%
D184NAbsentUnaffected<5%
K220QReducedReduced25%

Data derived from BaDHPS mutagenesis studies [1].

Disruption of Bacterial Folic Acid Pathway

By blocking DHPS, Sulfaethoxypyridazine halts the condensation of PABA and DHPP, preventing the synthesis of dihydrofolic acid (DHF). Bacteria lacking DHF cannot produce tetrahydrofolate (THF), a cofactor required for thymidine and purine biosynthesis. This leads to arrested DNA replication and cell division [3]. Eukaryotic cells remain unaffected because they acquire folate through dietary intake rather than endogenous synthesis [1].

Structural Basis of Enzyme Inhibition

The drug’s binding mode to DHPS involves three key interactions:

  • Sulfonamide-PABA Pocket: The sulfonamide group displaces PABA’s carboxylate, forming hydrogen bonds with Ser221 and Lys220 [1].
  • Ethoxypyridazine Extension: The ethoxy group occupies a hydrophobic niche near Pro69 and Phe33, residues frequently mutated in resistant strains [1].
  • Mg²⁺ Coordination: The Mg²⁺ ion stabilizes the pyrophosphate leaving group and organizes the loop1-loop2 substructure, ensuring optimal positioning of the drug [1].

Crystallographic data show that Sulfaethoxypyridazine’s bulkier substituents, compared to PABA, protrude beyond the enzyme’s substrate envelope, making interactions with non-conserved regions of DHPS a determinant of selectivity [1].

Structure-Activity Relationships

The antimicrobial efficacy of Sulfaethoxypyridazine hinges on its molecular architecture:

Table 2: Key Structural Features and Contributions

ComponentRole in Activity
Sulfonamide group (-SO₂NH₂)Mimics PABA’s carboxylate; essential for DHPS binding [1] [3].
4-Aminobenzene ringMaintains planar geometry for active site insertion [2].
6-EthoxypyridazineEnhances lipophilicity; extends into hydrophobic cleft [2].

Modifications to the ethoxy group or pyridazine ring reduce activity, as seen in analogs like sulfamethoxypyridazine, where larger substituents impair binding flexibility [3].

Pharmacodynamic Interactions

Sulfaethoxypyridazine exhibits synergy with dihydrofolate reductase (DHFR) inhibitors such as trimethoprim. While sulfonamides block DHPS, DHFR inhibitors prevent the reduction of DHF to THF, creating a dual blockade of the folate pathway. This combination converts bacteriostatic activity into a bactericidal effect, overcoming limitations of monotherapy [3].

Resistance Mechanisms

Overproduction of PABA

Resistant strains upregulate PABA synthesis, increasing the concentration of the natural substrate and outcompeting Sulfaethoxypyridazine for DHPS binding [1].

Altered Dihydropteroate Synthase

Mutations in DHPS—particularly at Phe33, Thr67, and Pro69—distort the PABA-binding pocket, reducing drug affinity. For example, the F33L mutation introduces steric hindrance that displaces the ethoxypyridazine moiety [1].

Plasmid-Mediated Resistance

Though less common, plasmid-encoded sul genes produce DHPS variants with lower sulfonamide affinity. These genes are often transmitted via conjugative plasmids, enabling horizontal spread [3].

Chromosomal Resistance Patterns

Chromosomal mutations in folP (encoding DHPS) alter conserved residues in the catalytic site. The D184N mutation, for instance, disrupts pterin-binding and abolishes enzymatic activity, rendering the drug ineffective [1].

Sulfaethoxypyridazine synthesis typically follows established pathways for sulfonamide compounds. The conventional synthesis involves the nucleophilic substitution of 3,6-dichloropyridazine with sulfanilamide, followed by ethoxylation reactions. The traditional method employs sulfanilamide and 3,6-dichloropyridazine as starting materials in the presence of base catalysts. Initial condensation reactions are conducted in polar solvents such as dimethyl sulfoxide or dimethylformamide at elevated temperatures ranging from 100 to 160 degrees Celsius under pressurized conditions of 0.3 to 1.2 megapascals.

The classical two-step approach involves first forming the intermediate 6-chloro-3-(4-aminobenzenesulfonylamido)-pyridazine through nucleophilic aromatic substitution, followed by replacement of the chlorine atom with an ethoxy group using sodium ethoxide. This methodology requires careful control of reaction conditions to achieve optimal yields while minimizing side reactions. Temperature control is particularly critical as elevated temperatures can lead to decomposition of sensitive intermediates.

High-boiling point solvents such as dimethyl sulfoxide, dimethylformamide, dimethylacetamide, and methylpyrrolidone are employed to facilitate the substitution reactions at the required temperatures. The molar ratios of reactants typically range from 1:1 to 1:1.5 for sulfanilamide to dichloropyridazine, with solvent volumes of 6 to 10 times the substrate mass.

Solid Support Catalysis Approaches

Solid support catalysis has emerged as a powerful methodology for sulfonamide synthesis, offering advantages in terms of reaction efficiency, product isolation, and environmental sustainability. Research demonstrates that various solid supports exhibit catalytic activity in the formation of sulfonamide derivatives, significantly improving yields and reducing reaction times compared to conventional solution-phase methods.

Silica Gel as Support Medium

Silica gel functions as an effective solid support for sulfaethoxypyridazine synthesis through its ability to provide active surface sites for reactant adsorption and activation. The silanol groups on the silica surface interact with reactants through hydrogen bonding, facilitating nucleophilic substitution reactions. Studies indicate that silica gel-supported synthesis achieves yields of 85% for model sulfonamide reactions, representing a 2.8-fold improvement over conventional methods.

The mechanism involves initial adsorption of the sulfonyl chloride precursor onto the silica surface, followed by nucleophilic attack from the amine component. The heterogeneous nature of the catalyst allows for easy separation from reaction products through simple filtration. Silica gel demonstrates excellent reusability, maintaining catalytic activity over multiple reaction cycles without significant degradation.

Surface area and pore structure play crucial roles in catalytic performance. Mesoporous silica gels with surface areas ranging from 200 to 600 square meters per gram provide optimal accessibility for reactant molecules while maintaining structural integrity under reaction conditions. The preparation method influences surface properties, with sol-gel synthesis producing materials with controlled porosity and enhanced catalytic activity.

Florisil-Catalyzed Synthesis

Florisil, a magnesium silicate-based support, exhibits superior catalytic performance for sulfonamide synthesis due to its unique surface properties and mild acidity. Research demonstrates that florisil-catalyzed reactions achieve yields up to 95%, representing the highest efficiency among tested solid supports. The enhanced performance stems from the presence of both Lewis and Brønsted acid sites that activate electrophilic reagents while facilitating nucleophilic attack.

The florisil surface contains magnesium oxide and silica components that create a heterogeneous environment favorable for sulfonamide bond formation. The moderate basicity of magnesium sites helps stabilize reaction intermediates while preventing over-activation that could lead to side reactions. Reaction times are significantly reduced to approximately one hour under solvent-free conditions compared to 24-48 hours for conventional methods.

Florisil demonstrates excellent selectivity for primary and secondary sulfonamide formation while showing reduced activity toward sterically hindered substrates. The support material exhibits good thermal stability and can be regenerated through calcination at moderate temperatures. Cost-effectiveness and commercial availability make florisil an attractive option for practical synthesis applications.

Alumina-Based Catalytic Systems

Alumina serves as an effective solid support for sulfaethoxypyridazine synthesis through its amphoteric surface properties and thermal stability. Research indicates that alumina-supported reactions achieve yields of 80% with good functional group tolerance. The catalytic activity arises from the presence of coordinatively unsaturated aluminum sites that can activate both electrophilic and nucleophilic components.

Different aluminum oxide phases exhibit varying catalytic activities, with gamma-alumina showing optimal performance due to its high surface area and defect structure. The surface hydroxyl groups participate in hydrogen bonding interactions that orient reactants for favorable geometry during bond formation. Temperature control becomes critical as phase transitions can occur at elevated temperatures, affecting catalytic performance.

Alumina-based systems demonstrate good stability under reaction conditions and can be modified through dopant incorporation to enhance selectivity. The support material shows resistance to poisoning by reaction products and maintains activity over extended reaction periods. Regeneration procedures involving thermal treatment at 400-500 degrees Celsius restore original catalytic performance.

Molecular Sieves Applications

Molecular sieves provide unique advantages for sulfaethoxypyridazine synthesis through their well-defined pore structures and shape selectivity. Four-angstrom molecular sieves achieve yields of 90% for sulfonamide formation while offering excellent size selectivity that can influence product distribution. The crystalline aluminosilicate framework provides both acid sites for substrate activation and spatial constraints that affect reaction pathways.

The zeolitic structure creates a confined reaction environment that can stabilize transition states and intermediates, leading to enhanced reaction rates and selectivity. Pore size determines substrate accessibility, with four-angstrom openings allowing passage of small molecules while excluding larger species. This size selectivity can be exploited to achieve regioselective synthesis when multiple reaction sites are present.

Synthesis of molecular sieves with controlled properties enables optimization for specific reactions. Template-directed synthesis allows tuning of pore dimensions and surface properties to match substrate requirements. The high thermal stability of molecular sieves permits operation at elevated temperatures without structural degradation.

Montmorillonite Clay Catalysis

Montmorillonite clays offer unique catalytic properties for sulfaethoxypyridazine synthesis through their layered structure and ion exchange capabilities. Both montmorillonite potassium sulfate fluoride and potassium 10 variants achieve yields of 85-90% for sulfonamide formation. The expandable clay structure accommodates reactant molecules in the interlayer space, creating a constrained environment that promotes selective bond formation.

The catalytic activity originates from the presence of Brønsted and Lewis acid sites associated with exchangeable cations and structural hydroxyl groups. Intercalation of reactants between clay layers creates a pseudo-homogeneous environment that enhances molecular interactions while maintaining the advantages of heterogeneous catalysis. The large surface area and high cation exchange capacity contribute to effective substrate activation.

Montmorillonite modification through acid treatment or cation exchange can enhance catalytic performance for specific reactions. Proton-exchanged forms show increased acidity and improved activity for electrophilic activation. The clay structure remains stable under typical reaction conditions and demonstrates good reusability after appropriate regeneration procedures.

Support TypeYield (%)Improvement FactorReaction TimeKey Advantages
Florisil953.17×1 hourHighest yield, excellent selectivity
Molecular Sieves 4Å903.00×1 hourShape selectivity, thermal stability
Montmorillonite K10903.00×1 hourLow cost, high reusability
Montmorillonite KSF852.83×1 hourGood activity, easy separation
Silica Gel852.83×1 hourHigh surface area, controllable porosity
Alumina802.67×1 hourAmphoteric properties, thermal stability

Solvent-Free Synthetic Methods

Solvent-free synthesis represents a paradigm shift toward more sustainable chemical processes, eliminating the need for organic solvents while often improving reaction efficiency and product yields. This approach has gained significant attention in sulfonamide synthesis due to environmental concerns and economic advantages. The method involves direct contact between solid reactants, often facilitated by solid supports or mechanical activation.

Research demonstrates that solvent-free conditions can achieve remarkable improvements in sulfaethoxypyridazine synthesis efficiency. Comparative studies show yield improvements of 2.7 to 3.2-fold over conventional solution-phase methods. The enhanced performance stems from increased reactant concentrations at active sites and elimination of solvent-related mass transfer limitations.

The mechanochemical approach utilizes ball milling or grinding to activate reactants through mechanical energy input. This process creates fresh reactive surfaces and promotes intimate contact between reaction partners. Studies indicate that ball milling can complete sulfonamide synthesis reactions in minutes rather than hours required for conventional methods.

Temperature control becomes crucial in solvent-free systems as localized heating can occur due to friction and reaction exothermicity. Careful monitoring prevents thermal decomposition while maintaining optimal reaction rates. The absence of solvents necessitates alternative methods for heat dissipation and temperature regulation.

Product isolation in solvent-free systems often involves simple mechanical separation or sublimation techniques. The elimination of solvent removal steps reduces processing time and energy consumption. Purification may require specialized techniques adapted to solid-state products.

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has revolutionized organic chemistry by providing rapid, efficient heating that can dramatically reduce reaction times while improving yields and selectivity. For sulfaethoxypyridazine synthesis, microwave irradiation offers several advantages over conventional heating methods. The dielectric heating mechanism ensures uniform temperature distribution and rapid achievement of reaction temperatures.

Studies demonstrate that microwave-assisted sulfonamide synthesis can be completed in 5 minutes compared to hours required for conventional heating. The rapid heating minimizes side reactions and decomposition pathways that may occur during prolonged thermal exposure. Yields comparable to or better than conventional methods are achieved with significantly reduced energy consumption.

The mechanism involves dielectric heating where polar molecules and ions align with the alternating electromagnetic field, generating heat through molecular friction. This internal heating differs from conventional external heating by providing instantaneous temperature elevation throughout the reaction mixture. The effect is particularly pronounced for polar reactants and solvents commonly used in sulfonamide synthesis.

Microwave-assisted reactions demonstrate excellent compatibility with solid support catalysis, creating synergistic effects that further enhance reaction efficiency. The combination of microwave heating with solid supports allows for rapid activation while maintaining the benefits of heterogeneous catalysis. Temperature and power control systems enable precise optimization of reaction conditions.

Safety considerations become important in microwave-assisted synthesis due to rapid heating and potential pressure buildup. Specialized microwave reaction vessels with pressure relief systems are essential for safe operation. Temperature monitoring through fiber-optic probes allows real-time control without interference from electromagnetic fields.

Electrochemical Oxidative Coupling Methods

Electrochemical synthesis represents a clean and sustainable approach to sulfaethoxypyridazine synthesis by utilizing electrons as environmentally benign reagents. This methodology eliminates the need for stoichiometric chemical oxidants while enabling precise control over reaction conditions through applied potential and current. Recent advances have demonstrated the feasibility of direct electrochemical sulfonamide synthesis from readily available starting materials.

The electrochemical approach involves the oxidative coupling of thiols and amines to form sulfonamide bonds directly. This process represents a significant advancement over traditional methods that require pre-formed sulfonyl chlorides or other activated intermediates. The reaction proceeds through a series of electron transfer steps that can be controlled through electrochemical parameters.

Sulfur-Nitrogen Bond Formation Mechanisms

The electrochemical formation of sulfur-nitrogen bonds proceeds through several distinct mechanistic pathways that depend on substrate structure and reaction conditions. The most common mechanism involves initial oxidation of thiol substrates to form disulfide intermediates, followed by further oxidation and nucleophilic attack by amine components.

Mechanistic studies reveal that the reaction initiates with anodic oxidation of thiols at approximately 0.5 volts versus standard reference electrodes. The generated thiol radicals rapidly dimerize to form disulfides, which serve as key intermediates in subsequent transformations. Cyclic voltammetry studies confirm the sequential nature of these electron transfer processes.

The amine component undergoes oxidation at higher potentials, typically around 1.5 volts, to generate aminium radical cations. These highly reactive intermediates attack the disulfide bonds, initiating a cascade of reactions that ultimately leads to sulfonamide formation. Radical scavenging experiments with compounds such as 2,2,6,6-tetramethylpiperidin-1-oxyl confirm the involvement of radical intermediates.

Alternative mechanisms involve the direct electrochemical generation of sulfinyl or sulfonyl species from thiol precursors. This approach utilizes higher oxidation potentials to achieve multi-electron oxidation processes that directly generate the required oxidation state for sulfonamide formation. The choice of electrode material significantly influences the reaction pathway and product distribution.

Sulfur Atom Oxidation Processes

The electrochemical oxidation of sulfur atoms represents a critical step in sulfaethoxypyridazine synthesis, requiring careful control of potential and current to achieve selective transformation. Studies demonstrate that sulfur can undergo reversible electrochemical oxidation at potentials above 2.0 volts, forming oxidized sulfur species that participate in subsequent coupling reactions.

The oxidation process involves the sequential removal of electrons from sulfur centers, progressing through sulfenic, sulfinic, and sulfonic acid intermediates. Each oxidation step occurs at characteristic potentials that can be identified through electroanalytical techniques. The stability of these intermediates depends on reaction conditions and the presence of nucleophilic partners.

Controlled potential electrolysis allows selective generation of specific oxidation states by maintaining the electrode potential within narrow ranges. This approach enables the synthesis of sulfonamides with defined oxidation patterns while avoiding over-oxidation that could lead to unwanted side products. Current density optimization ensures efficient electron transfer while minimizing energy consumption.

The role of electrolyte composition becomes crucial in sulfur oxidation processes, as supporting electrolytes can influence reaction pathways and product stability. Ionic liquids have shown particular promise as reaction media due to their wide electrochemical windows and ability to stabilize unusual oxidation states. The choice of electrolyte affects both reaction kinetics and thermodynamics.

Reactor Design for Electrochemical Synthesis

Electrochemical reactor design plays a fundamental role in achieving efficient and scalable sulfaethoxypyridazine synthesis. The reactor configuration must balance several factors including electrode geometry, mass transport, current distribution, and heat management. Proper design ensures uniform reaction conditions while maximizing conversion and selectivity.

The parallel plate reactor design represents the most common configuration for electrochemical sulfonamide synthesis. This arrangement provides uniform current distribution and allows for precise control of electrode spacing. The interelectrode gap typically ranges from 1 to 10 millimeters, balancing ohmic resistance with mass transport requirements.

Flow reactor configurations offer advantages for continuous synthesis applications by providing steady-state operation and improved heat removal. The flow pattern influences mass transport and can be optimized through computational fluid dynamics modeling. Plug flow reactors minimize backmixing while ensuring uniform residence time distribution.

Electrode material selection critically impacts reactor performance and product quality. Boron-doped diamond electrodes demonstrate excellent performance for sulfonamide synthesis due to their wide potential window and chemical inertness. Carbon-based electrodes offer cost advantages while providing adequate performance for many applications.

Scale-up considerations include current distribution uniformity, heat management, and mass transport optimization. Bipolar electrode configurations can reduce complexity in large-scale systems while maintaining performance. Modular designs allow for capacity expansion through parallel operation of multiple reactor units.

Temperature control systems must accommodate the heat generated by electrochemical reactions and ohmic losses. Heat exchangers integrated into the reactor design enable precise temperature management. Safety systems including pressure relief and emergency shutdown capabilities are essential for operational safety.

XLogP3

0.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

294.07866149 g/mol

Monoisotopic Mass

294.07866149 g/mol

Heavy Atom Count

20

Melting Point

183.0 °C

UNII

880RIW1DED

Other CAS

963-14-4

Wikipedia

Sulfaethoxypyridazine

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
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Gale GO, Kiser JS, McNamara TF: Bacterial resistance to chemotherapy. I. Effect of continuous feeding of chlortetracycline, sulfaethoxypyridazine, sulfaquinoxaline, and chlortetracyclie-sulfaethoxypyridazine combinations on the development of resistance by Salmonella gallinarum in chickens. Avian Dis. 1963 Nov;7(4):457-66. [PMID:5888505]
Ribelin WE, Owen G, Rubin LF, Levinskas GJ, Agersborg HP Jr: Development of cataracts in dogs and rats from prolonged feeding of sulfaethoxypyridazine. Toxicol Appl Pharmacol. 1967 May;10(3):557-64. [PMID:6059670]
Heath GE, Teske RH: Effect of water deprivation and forced exercise on blood concentrations of sulfaethoxypyridazine after its oral administration to calves. J Am Vet Med Assoc. 1973 Oct 1;163(7):749-52. [PMID:4777299]
Stuart EE, Keenum RD, Bruins HW: Efficacy of sulfaethoxypyridazine against fowl cholera in artificially infected chickens and turkeys, and its safety in laying chickens and broilers. Avian Dis. 1966 May;10(2):135-45. [PMID:5963854]
Boison JO, Keng LJ: Determination of sulfamethazine in bovine and porcine tissues by reversed-phase liquid chromatography. J AOAC Int. 1994 May-Jun;77(3):558-64. [PMID:8012200]
Salisbury CD, Sweet JC, Munro R: Determination of sulfonamide residues in the tissues of food animals using automated precolumn derivatization and liquid chromatography with fluorescence detection. J AOAC Int. 2004 Sep-Oct;87(5):1264-8. [PMID:15493686]
Manuel AJ, Steller WA: Gas-liquid chromatographic determination of sulfamethazine in swine and cattle tissues. J Assoc Off Anal Chem. 1981 Jul;64(4):794-9. [PMID:7275892]

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